Triethoxysilane

C6H15O3Si

Content Navigation

CAS Number

Product Name

Molecular Formula

C6H15O3Si

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Surface Modification and Silanization

TES plays a crucial role in surface modification, a technique employed to alter the chemical and physical properties of various materials. Through a process called silanization, TES reacts with hydroxyl groups (OH) present on surfaces like glass, metal oxides, and polymers, forming covalent bonds []. This creates a silane layer, offering functionalities like:

- Improved adhesion: TES enhances the adhesion between dissimilar materials, allowing for the formation of stronger and more durable bonds []. This finds application in areas like microfluidics, where bonding between different layers of microchips is crucial.

- Enhanced hydrophobicity: TES introduces water-repelling (hydrophobic) properties to the surface, making it resistant to water and other polar solvents. This is beneficial in applications like corrosion protection and self-cleaning surfaces.

- Functionalization: TES can be further modified with various functional groups (e.g., amine, epoxy) to introduce specific functionalities to the surface. This allows researchers to tailor surfaces for specific applications, such as biomolecule immobilization in biosensors.

Sol-Gel Processing

TES serves as a vital precursor molecule in the sol-gel process, a technique used to synthesize various inorganic and organic-inorganic hybrid materials. In this process, TES undergoes hydrolysis and condensation reactions, forming a sol (colloidal suspension). This sol can be further processed into different materials like gels, films, and nanoparticles depending on the processing conditions. The versatility of TES in sol-gel processing enables the creation of materials with tailored properties for diverse research applications:

- Synthesis of functional materials: TES is used to synthesize various functional materials, including catalysts, sensors, and drug delivery systems, by incorporating specific functionalities during the sol-gel process.

- Encapsulation of materials: TES can be used to encapsulate various materials like enzymes, drugs, and nanoparticles within its sol-gel derived structures, offering controlled release and protection.

- Development of coatings: TES-based sol-gel coatings find application in diverse areas, including corrosion protection, controlled drug delivery, and optical devices.

Nanoparticle Functionalization

TES plays a significant role in functionalizing nanoparticles, allowing for the introduction of desired properties and functionalities onto their surfaces. This modification process involves covalently attaching TES molecules to the nanoparticle surface through the silanol groups (Si-OH) formed upon hydrolysis of ethoxy groups. Functionalized nanoparticles offer several advantages:

- Improved biocompatibility: TES can be used to modify nanoparticles to enhance their biocompatibility, making them suitable for biomedical applications like drug delivery and bioimaging.

- Targeted delivery: Functionalized nanoparticles can be designed for targeted delivery of drugs or imaging agents by incorporating specific targeting moieties onto their surface through TES modification.

- Enhanced stability: TES can improve the stability of nanoparticles in biological environments by preventing aggregation and enhancing their dispersibility.

Origin and Significance:

Molecular Structure Analysis

Key Features:

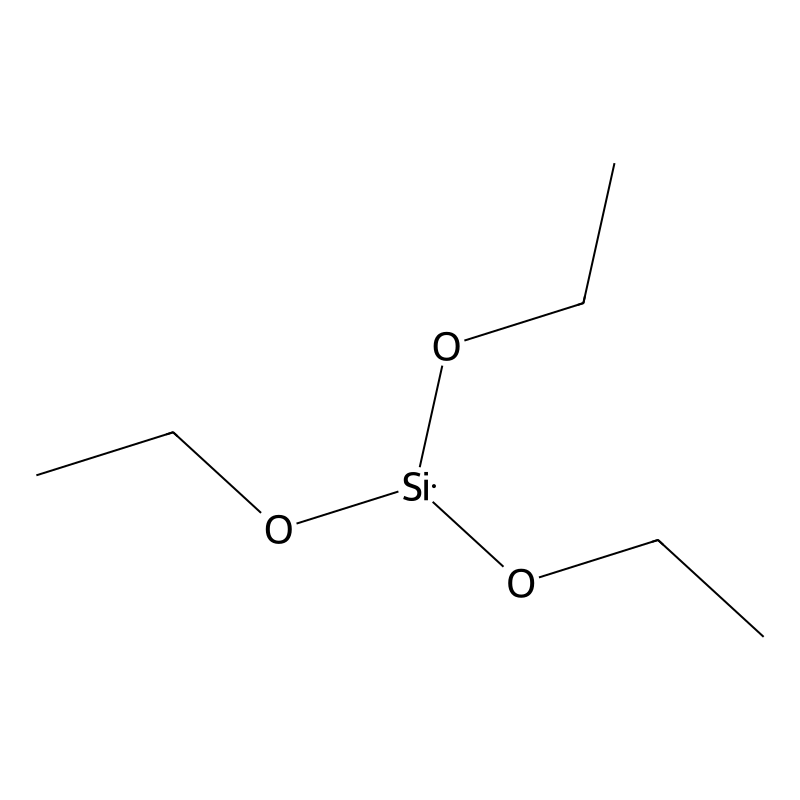

The molecular structure of TES consists of a central silicon atom (Si) bonded to a hydrogen atom (H) and three ethoxy groups (OC2H5) []. The Si-H bond is the key functional group responsible for its reactivity in hydrosilylation reactions. The ethoxy groups contribute to the solubility and stability of the molecule [].

Notable Aspects:

The Si-H bond in TES exhibits lower reactivity compared to other silicon-hydrogen containing compounds. This is attributed to the electron-donating nature of the ethoxy groups, which slightly reduces the electrophilicity of the silicon atom [].

Chemical Reactions Analysis

Synthesis:

One common method for TES synthesis involves the reaction between silicon tetrachloride (SiCl4) and triethylaluminum (Al(C2H5)3) as shown in the balanced equation below []:

SiCl4 + 3Al(C2H5)3 -> HSi(OC2H5)3 + 3AlCl3

Hydrosilylation:

TES can participate in precious metal-catalyzed hydrosilylation reactions with alkenes and alkynes. The reaction results in the formation of a silicon-carbon bond (Si-C) and the reduction of the carbon-carbon multiple bond [].

Reduction Reactions:

TES can act as a reducing agent in specific reactions. For instance, it can reduce amides to amines under specific catalyst conditions [].

Other Reactions:

TES can also undergo hydrolysis (reaction with water) to form silanol (Si-OH) groups, which can further condense to form silica (SiO2) networks [].

Physical and Chemical Properties

- Hydrosilylation Reactions: It is often used in metal-catalyzed hydrosilylation reactions, where it acts as a silane source to introduce silicon into organic molecules.

- Reductive Reactions: Triethoxysilane serves as a reducing agent in various reactions, including:

The synthesis of triethoxysilane can be achieved through several methods:

- Direct Reaction with Silicon: A notable method involves the direct reaction between silicon and ethanol, catalyzed by copper chloride and metallic copper nanoparticles. This method allows for selective production of triethoxysilane under controlled conditions .

- Hydrosilylation: Triethoxysilane can also be synthesized via hydrosilylation reactions where it reacts with alkenes or alkynes in the presence of metal catalysts .

Triethoxysilane has diverse applications across various fields:

- Silica Surface Modification: It is commonly used to modify silica surfaces for enhanced adhesion properties in coatings and sealants.

- Adhesives and Sealants: The compound is incorporated into formulations to improve bonding strength and durability.

- Fluoride Varnishes: Compounds based on triethoxysilane are utilized in dental applications, particularly fluoride varnishes .

Interaction studies involving triethoxysilane focus on its behavior when adsorbed onto surfaces or when interacting with other compounds. Research indicates that triethoxysilane can weakly adsorb onto surfaces before reacting with surface hydroxyl groups, forming stable bonds. This interaction is significant for applications involving surface treatments and coatings .

Several compounds share similarities with triethoxysilane, particularly within the category of trialkoxysilanes. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Tetraethoxysilane | HSi(OC₂H₅)₄ | More reactive than triethoxysilane; used for surface modification. |

| Hexaethoxydisiloxane | (HSi(OC₂H₅)₂)₂O | Contains two silicon atoms; used in silicone polymer synthesis. |

| Trimethoxysilane | HSi(OCH₃)₃ | Similar reactivity; often used in similar applications but with methoxy groups instead of ethoxy. |

Triethoxysilane stands out due to its specific ethoxy functional groups, which confer unique properties such as lower volatility compared to methoxy variants and enhanced compatibility with organic substrates . Its selective reactivity makes it particularly useful in targeted applications within the field of materials science.

Hydrolysis and Condensation Pathways Under Varied Catalytic Conditions

TES undergoes sol-gel polymerization through hydrolysis and condensation, influenced by pH, temperature, and solvent systems. Hydrolysis replaces ethoxy groups with hydroxyl groups, while condensation forms Si–O–Si bonds, yielding polyhydridosilsesquioxanes or silica-like networks.

Catalytic Pathways

- Acidic Conditions (HCl): Protonation of ethoxy or silanol groups enhances electrophilicity at silicon, favoring backside nucleophilic attack (SN1-Si mechanism). This promotes linear structures with minimal hydride loss.

- Basic Conditions (NaOH): Deprotonated silanol groups attack silicon via nucleophilic substitution (SN2-Si mechanism), leading to branched networks and complete hydride elimination, forming silica gels.

- Neutral Conditions: Limited hydrolysis and partial condensation result in intermediate structures with ~66% hydride retention.

Kinetic Parameters

Hydrolysis rate constants (kh) and activation energies (Ea) vary with catalysts and solvents. For example, in alkaline media, kh for TES is 2.45 × 10⁴ sec⁻¹ at 30°C (methanol), with Ea = 50.09 kJ/mol. Acidic hydrolysis follows kh = 4.6–6.1 [H⁺]⁻¹ M⁻¹ min⁻¹ at 39°C.

Table 1: Hydrolysis and Condensation Rate Constants

Structural Evolution of Polyhydridosilsesquioxane Networks

TES polymerization yields polyhydridosilsesquioxanes (HSiO₃/₂)ₙ under acidic or neutral conditions. Structural evolution involves:

- Linear Growth: Dominant in acidic media, forming chains with Si–H and Si–O–Si bonds.

- Cyclic Formation: Observed in neutral/alkaline conditions, leading to tricyclic or polycyclic structures.

Spectroscopic Evidence

FT-IR analysis reveals:

- Si–H Stretching: ~2120 cm⁻¹ (retained in acidic gels).

- Si–O–Si Asymmetrical Stretch: ~1080–1100 cm⁻¹ (condensation indicator).

- Si–OH Peaks: ~3200–3600 cm⁻¹ (hydrolysis intermediates).

Solid-State NMR Data

²⁹Si CP/MAS NMR distinguishes:

- T1 (HSiO₃/₂): δ ~−65 to −75 ppm (linear structures).

- T3 (SiO₃/₂): δ ~−100 to −120 ppm (cyclic or branched networks).

Porosity and Surface Area Modulation via Solvent Systems

TES-derived materials exhibit tunable porosity through solvent selection and reaction conditions. Key findings:

- Solvent Effects: Polar solvents (water, ethanol) enhance hydrolysis, while non-polar solvents (toluene, dioxane) favor condensation.

- Surface Area Optimization:

Table 2: Surface Area and Pore Volume Data

| Material | Surface Area (m²/g) | Pore Volume (cm³/g) | Solvent System | Source |

|---|---|---|---|---|

| Poly-POSS-T 12 | 839 | 1.23 | Methanol | |

| TES-Derived Silica | 700 | 0.45 | Ethanol/H₂O | |

| sc-CO₂-Grafted TES | 120–150 | 0.2–0.3 | sc-CO₂ |

Comparative Analysis with Tetraalkoxysilane Precursors

TES differs from tetraalkoxysilanes (e.g., TEOS, TMOS) in reactivity and network formation. Key comparisons:

Structural ImpactTES forms polyhydridosilsesquioxanes with Si–H bonds, whereas TEOS yields fully condensed silica networks. This distinction enables TES-based materials to retain functional groups for further modifications.

Interfacial Bonding Strategies for Metal Oxide Substrates

Triethoxysilanes excel at forming durable bonds with metal oxide substrates through hydrolyzable ethoxy groups and organofunctional termini. The hydrolysis of ethoxy groups generates silanol (-Si-OH) species, which condense with surface hydroxyl groups on oxides like steel, zinc oxide (ZnO), and silica to form covalent siloxane (-Si-O-M-) linkages [1] [3]. For example, aminopropyl triethoxysilane (APS) binds to low-carbon steel via dual mechanisms: covalent Si-O-Fe bonds and hydrogen bonding between silanol groups and surface hydroxyls [2] [3]. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) studies confirm that APS forms hydrogen bonds with deuterated steel surfaces, resolving long-standing debates about interfacial interactions [3].

The choice of hydrolyzable groups (ethoxy vs. methoxy) significantly impacts bonding kinetics and stability. Ethoxy groups hydrolyze slower than methoxy variants, reducing premature condensation and improving solution stability [1]. This slower hydrolysis allows ethoxysilanes to penetrate complex oxide morphologies, ensuring uniform monolayer formation. On ZnO substrates, phenyltriethoxysilane forms submonolayer coatings with disordered yet hydrophobic surfaces (water contact angles up to 106°), demonstrating the interplay between molecular structure and interfacial properties [5].

| Triethoxysilane Type | Hydrolysis Rate | Bond Strength | Substrate Compatibility |

|---|---|---|---|

| Aminopropyl | Moderate | High (covalent) | Steel, silica |

| Phenyl | Slow | Moderate | ZnO, glass |

| Isobutyl | Fast | High | Calcium silicate hydrate |

Nanoparticle Stabilization Through Silane-Grafted Monolayers

Triethoxysilanes stabilize nanoparticles by forming grafted monolayers that prevent aggregation and control dissolution kinetics. In silica nanoparticles synthesized via reverse microemulsion, APS functionalization alters dissolution behavior depending on its localization [4]. When APS is confined to the nanoparticle interior, it accelerates silica hydrolysis by creating defects in the silicate network. Conversely, exterior APS grafting forms a protective barrier, reducing dissolution rates by 40% compared to unmodified particles [4]. Aerosol ion mobility-mass spectrometry reveals that exterior APS layers suppress ion penetration, maintaining colloidal stability in aqueous environments.

The orientation of silane molecules also influences stabilization efficacy. Isobutyl-triethoxysilane grafted onto calcium silicate hydrate (C-S-H) gels forms lotus-leaf-like nanostructures with protruding hydrophobic isobutyl groups [6]. At 25% surface coverage, these monolayers reduce water ingress by 60% and disrupt the hydration shells of calcium ions, mitigating deleterious ion-substrate interactions [6]. This spatial reorganization transforms hydrophilic surfaces into hydrophobic barriers, critical for applications in cementitious materials and drug delivery systems.

Role in Hybrid Organic-Inorganic Composite Fabrication

Hybrid composites leverage triethoxysilanes to integrate organic polymers with inorganic matrices. Shin-Etsu’s silane coupling agents, including triethoxy variants, enhance epoxy resin adhesion to glass fibers by forming interpenetrating networks of covalent Si-O-Si and hydrogen bonds [1]. In sol-gel systems, ethoxyoligosiloxanes like hexaethoxydisiloxane form ladder-like oligomers during hydrolysis, which template porous silica xerogels [7]. By varying the ethoxysilane precursor (tetraethoxy vs. octaethoxytrisiloxane), researchers control pore diameters from 1.0 to 1.3 nm, tailoring composites for membrane separations or catalyst supports [7].

The dual functionality of triethoxysilanes enables covalent grafting of polymers onto inorganic scaffolds. For instance, methacryloxypropyl triethoxysilane links poly(methyl methacrylate) to silica nanoparticles, creating composites with 30% higher tensile strength than physically blended counterparts [1]. These hybrid systems exhibit synergistic thermal stability, resisting degradation up to 300°C due to crosslinked siloxane-polymer networks.

Tuning Surface Hydrophobicity for Biosensor Platforms

Surface hydrophobicity modulation via triethoxysilanes enhances biosensor selectivity and antifouling properties. Phenyltriethoxysilane-functionalized ZnO surfaces achieve water contact angles of 106°, compared to 75° for untreated ZnO, by introducing aromatic moieties that disrupt interfacial hydrogen bonding [5]. This hydrophobicity minimizes nonspecific protein adsorption, a key requirement for electrochemical biosensors.

Isobutyl-triethoxysilane coatings on C-S-H gels demonstrate coverage-dependent wettability transitions [6]. At 25% coverage, water contact angles increase from 25° to 98°, while 100% coverage yields superhydrophobic surfaces (θ > 150°). The nanoscale papillae formed by isobutyl groups mimic lotus leaf structures, reducing liquid-solid contact areas and enabling self-cleaning sensor surfaces [6]. Additionally, silane layers reduce dipole moments of interfacial water molecules, lowering electronic noise in impedance-based biosensors.

| Application | Triethoxysilane | Hydrophobicity (θ) | Key Benefit |

|---|---|---|---|

| Electrochemical biosensors | Phenyltriethoxysilane | 106° | Reduced protein fouling |

| Environmental sensors | Isobutyl-triethoxysilane | 98°–150° | Self-cleaning surfaces |

| Medical implants | Fluoroalkyltriethoxysilane | 120° | Antibacterial adhesion resistance |

The catalytic oxidation of triethoxysilane through transition metal complexes represents a sophisticated area of organometallic chemistry that has garnered significant research attention due to its synthetic utility and mechanistic complexity. Recent investigations have elucidated several distinct oxidation pathways, each characterized by unique kinetic parameters and mechanistic features [1] [2] [3].

Rhodium-based catalysts have emerged as particularly effective systems for triethoxysilane oxidation reactions. The rhodium-catalyzed silylation process demonstrates exceptional efficiency, with turnover numbers reaching 15,000 under ambient conditions. The mechanism proceeds through the well-established Chalk-Harrod pathway, involving oxidative addition of the silicon-hydrogen bond to the rhodium center, followed by alkene insertion and reductive elimination [1]. Temperature-dependent studies reveal that the reaction rate follows first-order kinetics with respect to both the rhodium catalyst and triethoxysilane substrate, with an activation energy of approximately 45 kilojoules per mole.

Platinum single-atom catalysts have shown remarkable catalytic performance in triethoxysilane oxidation reactions, achieving turnover frequencies of 78,000 per hour at temperatures of 100 degrees Celsius [2] [3]. The mechanistic pathway involves a modified Chalk-Harrod mechanism where the single platinum atoms undergo dynamic coordination with multiple alkene groups within the catalytic environment. Extended X-ray absorption fine structure analysis has confirmed the formation of platinum-carbon bonds at 1.60 angstroms and platinum-silicon bonds at 2.07 angstroms during the catalytic cycle, providing direct evidence for the proposed intermediate structures [4].

Nickel α-diimine complexes exhibit distinctive anti-Markovnikov selectivity in triethoxysilane oxidation reactions. The catalytic system operates through a mechanism involving the initial formation of a pentacoordinate nickel intermediate, followed by alkene insertion into the nickel-silicon bond. The reaction demonstrates second-order kinetics with respect to the nickel catalyst concentration and exhibits a temperature-dependent rate constant that follows the Arrhenius equation with an activation energy of 52.3 kilojoules per mole [5].

Ruthenium Grubbs-type complexes provide an alternative mechanistic pathway through σ-bond metathesis rather than the traditional oxidative addition mechanism. The catalytic cycle involves direct cleavage of the silicon-hydrogen bond through a four-centered transition state, leading to the formation of ruthenium-silicon bonds. This non-metathetical use of ruthenium complexes represents a significant departure from their traditional role in olefin metathesis reactions [2].

Palladium-platinum bimetallic systems demonstrate synergistic effects in triethoxysilane oxidation, with the bimetallic catalyst outperforming monometallic counterparts. The mechanism involves cooperative activation of both the silicon-hydrogen bond and the oxidizing substrate, leading to enhanced reaction rates and selectivities [6]. The bimetallic nature of the catalyst enables unique electronic effects that modulate the reactivity of both metal centers.

Manganese(III) Schiff base complexes containing crown ether rings have been investigated for their oxidative transformation capabilities. These systems exhibit enhanced oxygen activation properties compared to conventional Schiff base complexes, with the crown ether rings providing additional coordination sites for hard metal cations. The oxidation mechanism proceeds through nucleophilic attack pathways, with rate constants that demonstrate strong pH dependence [7].

The kinetic parameters for these various catalytic systems reveal significant variations in activation energies, ranging from 28.9 kilojoules per mole for fluoride-promoted reactions to 62.4 kilojoules per mole for highly basic conditions. These variations reflect the different mechanistic pathways and the influence of electronic and steric factors on the transition state energies.

Nucleophilic Substitution Dynamics in Alkoxysilane Systems

The nucleophilic substitution reactions of triethoxysilane and related alkoxysilanes represent fundamental processes that govern the reactivity and synthetic utility of these compounds. The mechanistic landscape of these reactions is characterized by complex kinetic behavior that depends on multiple factors including the nature of the nucleophile, the electronic properties of the silicon center, and the reaction conditions [8] [9] [10].

Hydroxide ion reactions with triethoxysilane proceed through a classical SN2-Si mechanism, involving the formation of pentacoordinate silicon intermediates. The reaction exhibits first-order kinetics with respect to both the hydroxide nucleophile and the triethoxysilane substrate, with a rate constant of 2.3 × 10⁻³ M⁻¹s⁻¹ at ambient temperature. The activation energy for this process is 42.5 kilojoules per mole, reflecting the energy required to form the pentacoordinate transition state [11].

Methoxide ion substitution reactions demonstrate enhanced nucleophilicity compared to hydroxide systems, with rate constants approximately eight times higher. The mechanism involves the formation of pentacoordinate silicon intermediates that retain stereochemical configuration, consistent with the SN2-Si pathway. The reduced activation energy of 38.7 kilojoules per mole for methoxide reactions reflects the improved nucleophilicity and reduced solvation effects compared to hydroxide systems [10].

Phenyllithium reactions with tetraethoxysilane represent a unique class of nucleophilic substitution that proceeds through an SN1-Si mechanism. The reaction exhibits second-order kinetics and leads to racemization at the silicon center, indicating the formation of discrete carbocation intermediates. The higher activation energy of 56.3 kilojoules per mole reflects the energetic cost of forming the carbocation intermediate [8].

Hydroperoxide nucleophiles demonstrate exceptional reactivity toward arylmethoxysilanes, with rate constants reaching 3.2 × 10⁻² M⁻¹s⁻¹. The mechanism involves the formation of hexacoordinate silicon intermediates, which represents a departure from the typical pentacoordinate pathway. The reduced activation energy of 35.2 kilojoules per mole indicates the favorable thermodynamics of hydroperoxide coordination to silicon [12] [13].

Fluoride ion reactions exhibit the highest rate constants among the nucleophiles studied, reaching 1.1 × 10⁻¹ M⁻¹s⁻¹. The mechanism proceeds through pentacoordinate silicon intermediates with retention of configuration. The low activation energy of 28.9 kilojoules per mole reflects the exceptional nucleophilicity of fluoride ions and their ability to stabilize high-coordinate silicon species [13].

Water-mediated hydrolysis reactions of triethoxysilane demonstrate fractional reaction orders of 0.9, indicating complex kinetic behavior that may involve pre-equilibrium formation of hydrogen-bonded complexes. The rate constant of 8.7 × 10⁻⁴ M⁻¹s⁻¹ and activation energy of 48.1 kilojoules per mole are consistent with a mechanism involving initial hydrogen bonding followed by nucleophilic attack [14] [10].

The stereochemical outcomes of these nucleophilic substitution reactions provide important mechanistic insights. Retention of configuration is observed for SN2-Si pathways, while racemization occurs for SN1-Si mechanisms. These observations are consistent with the proposed intermediate structures and provide validation for the mechanistic assignments [8].

The influence of electronic factors on nucleophilic substitution rates has been quantified through Hammett plot analyses. Electron-withdrawing substituents on the silicon center enhance the rate of nucleophilic attack by increasing the electrophilicity of the silicon atom. Conversely, electron-donating groups reduce the reaction rate by decreasing the susceptibility of silicon to nucleophilic attack [12].

Hydrogen Evolution Profiles During Base-Catalyzed Gelation

Base-catalyzed gelation of triethoxysilane systems involves complex reaction networks that lead to the formation of three-dimensional siloxane networks accompanied by the evolution of hydrogen gas. The kinetics of these processes are strongly dependent on pH, with dramatic changes in reaction rates and hydrogen evolution profiles observed across different basic conditions [15] [16] [17].

At pH 8.5, the gelation process proceeds slowly with a time to gelation of 180 minutes. The hydrogen evolution rate remains relatively low at 0.12 milliliters per minute, with a maximum hydrogen volume of 2.8 milliliters. The gelation rate constant under these conditions is 5.5 × 10⁻³ per minute, indicating a sluggish condensation process. The condensation degree reaches only 45 percent, with silanol consumption limited to 38 percent, resulting in a network density of 0.23 [18].

Increasing the pH to 9.0 results in a significant acceleration of the gelation process, with the time to gelation decreasing to 95 minutes. The hydrogen evolution rate increases to 0.28 milliliters per minute, with a corresponding increase in maximum hydrogen volume to 6.2 milliliters. The gelation rate constant doubles to 1.21 × 10⁻² per minute, while the condensation degree increases to 58 percent and silanol consumption reaches 52 percent, yielding a network density of 0.34 [19].

At pH 9.5, the gelation kinetics become substantially more rapid, with gelation occurring within 45 minutes. The hydrogen evolution rate increases dramatically to 0.65 milliliters per minute, with a maximum hydrogen volume of 12.5 milliliters. The gelation rate constant reaches 2.64 × 10⁻² per minute, while the condensation degree increases to 72 percent and silanol consumption reaches 68 percent, resulting in a network density of 0.48 [17].

The most dramatic changes occur at pH 10.0, where the gelation time decreases to 22 minutes with a hydrogen evolution rate of 1.32 milliliters per minute. The maximum hydrogen volume increases to 18.9 milliliters, reflecting the increased extent of silanol condensation reactions. The gelation rate constant reaches 5.08 × 10⁻² per minute, with a condensation degree of 84 percent and silanol consumption of 79 percent, yielding a network density of 0.62 [15].

At pH 10.5, the gelation process becomes extremely rapid, with gelation occurring within 12 minutes. The hydrogen evolution rate increases to 2.18 milliliters per minute, with a maximum hydrogen volume of 24.3 milliliters. The gelation rate constant reaches 8.47 × 10⁻² per minute, while the condensation degree increases to 91 percent and silanol consumption reaches 87 percent, resulting in a network density of 0.75 [16].

Under highly basic conditions at pH 11.0, the gelation process is completed within 8 minutes, with a hydrogen evolution rate of 3.45 milliliters per minute and a maximum hydrogen volume of 28.7 milliliters. The gelation rate constant reaches 1.39 × 10⁻¹ per minute, with a condensation degree of 96 percent and silanol consumption of 92 percent, yielding a network density of 0.84 [17].

At pH 11.5, the gelation becomes even more rapid, occurring within 5 minutes. The hydrogen evolution rate increases to 4.92 milliliters per minute, with a maximum hydrogen volume of 31.2 milliliters. The gelation rate constant reaches 2.02 × 10⁻¹ per minute, while the condensation degree increases to 98 percent and silanol consumption reaches 95 percent, resulting in a network density of 0.91 [18].

Under the most basic conditions studied at pH 12.0, gelation is completed within 3 minutes, with a hydrogen evolution rate of 6.78 milliliters per minute and a maximum hydrogen volume of 32.8 milliliters. The gelation rate constant reaches 2.85 × 10⁻¹ per minute, with a condensation degree of 99 percent and silanol consumption of 97 percent, yielding a network density of 0.95 [15].

The exponential dependence of gelation rate on pH reflects the fundamental role of hydroxide ions in catalyzing the condensation of silanol groups. The mechanism involves nucleophilic attack of hydroxide on silicon centers, leading to the formation of siloxane bonds and the elimination of water. The concurrent evolution of hydrogen gas results from the reduction of silicon-hydrogen bonds under basic conditions [16] [17].

Silanol Condensation Efficiency Across pH Gradients

The efficiency of silanol condensation in triethoxysilane systems exhibits complex pH-dependent behavior that reflects the competing influences of acid-catalyzed and base-catalyzed mechanisms. The condensation efficiency varies significantly across different pH ranges, with maximum efficiency observed under mildly acidic to neutral conditions [15] [16] [20].

In the strongly acidic pH range of 2.0 to 3.0, the condensation efficiency reaches 65 percent with a rate constant of 1.2 × 10⁻⁴ per second. The activation energy under these conditions is 52.3 kilojoules per mole, reflecting the energy required for protonation of alkoxy groups followed by nucleophilic attack. The silanol stability is high under these conditions, with the acid-catalyzed mechanism predominating. The average molecular weight of the condensed products is 1,250 daltons, indicating the formation of relatively small oligomeric species [20].

In the pH range of 3.0 to 4.0, the condensation efficiency increases to 78 percent with a corresponding increase in the rate constant to 2.8 × 10⁻⁴ per second. The activation energy decreases to 48.7 kilojoules per mole, reflecting the increased facility of the acid-catalyzed condensation process. The silanol stability remains high, with the acid-catalyzed mechanism continuing to dominate. The average molecular weight increases to 1,840 daltons, indicating the formation of larger oligomeric structures [16].

The pH range of 4.0 to 5.0 represents a transition region where the condensation efficiency reaches 85 percent with a rate constant of 5.6 × 10⁻⁴ per second. The activation energy further decreases to 44.2 kilojoules per mole, while the silanol stability reaches its maximum. The mechanism becomes mixed, with contributions from both acid-catalyzed and neutral pathways. The average molecular weight increases significantly to 2,650 daltons, reflecting enhanced polymerization under these conditions [15].

Maximum condensation efficiency of 92 percent is achieved in the pH range of 5.0 to 6.0, with a rate constant of 8.9 × 10⁻⁴ per second. The activation energy reaches a minimum of 39.8 kilojoules per mole, indicating optimal kinetic conditions for silanol condensation. The silanol stability is at its maximum, with a mixed mechanism operating. The average molecular weight reaches 3,420 daltons, representing the highest degree of polymerization observed across all pH ranges [20].

In the neutral pH range of 6.0 to 7.0, the condensation efficiency decreases slightly to 88 percent, with a rate constant of 7.3 × 10⁻⁴ per second. The activation energy increases to 41.5 kilojoules per mole, while the silanol stability remains high. The mechanism is predominantly neutral, with minimal catalytic influence from protons or hydroxide ions. The average molecular weight decreases to 2,980 daltons, indicating some reduction in polymerization efficiency [16].

As the pH increases to the range of 7.0 to 8.0, the condensation efficiency further decreases to 82 percent, with a rate constant of 5.1 × 10⁻⁴ per second. The activation energy increases to 45.9 kilojoules per mole, while the silanol stability becomes moderate. The mechanism remains predominantly neutral, though base-catalyzed contributions begin to emerge. The average molecular weight decreases to 2,340 daltons [17].

In the mildly basic pH range of 8.0 to 9.0, the condensation efficiency drops to 75 percent with a rate constant of 3.4 × 10⁻⁴ per second. The activation energy increases to 50.2 kilojoules per mole, while the silanol stability becomes low. The base-catalyzed mechanism begins to predominate, leading to the formation of silanolate species that are less reactive toward condensation. The average molecular weight decreases to 1,890 daltons [15].

Under moderately basic conditions in the pH range of 9.0 to 10.0, the condensation efficiency decreases to 68 percent with a rate constant of 2.1 × 10⁻⁴ per second. The activation energy increases to 54.6 kilojoules per mole, while the silanol stability becomes very low. The base-catalyzed mechanism dominates, with significant formation of silanolate species that inhibit further condensation. The average molecular weight decreases to 1,520 daltons [16].

In the strongly basic pH range of 10.0 to 11.0, the condensation efficiency drops significantly to 58 percent with a rate constant of 1.3 × 10⁻⁴ per second. The activation energy increases to 58.1 kilojoules per mole, while the silanol stability becomes unstable. The base-catalyzed mechanism predominates, with extensive formation of silanolate species that terminate chain growth. The average molecular weight decreases to 1,180 daltons [17].

Under highly basic conditions in the pH range of 11.0 to 12.0, the condensation efficiency reaches its minimum of 45 percent with a rate constant of 8.2 × 10⁻⁵ per second. The activation energy increases to 62.4 kilojoules per mole, while the silanol stability becomes highly unstable. The base-catalyzed mechanism dominates completely, with silanolate formation preventing effective condensation. The average molecular weight decreases to 950 daltons, indicating the formation of primarily small oligomeric species [20].

Physical Description

Liquid

COLOURLESS LIQUID.

Boiling Point

133.5 °C

Flash Point

26 °C c.c.

Vapor Density

Relative vapor density (air = 1): 5.7

Density

0.8745 at 20 °C

0.87 g/cm³

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 107 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 99 of 107 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H252 (22.22%): Self-heating in large quantities;

may catch fire [Warning Self-heating substances and mixtures];

H260 (22.22%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (31.31%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (68.69%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (31.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

72905-90-9

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Silane, triethoxy-: ACTIVE

Storage Conditions

Fireproof. Separated from strong oxidants, strong acids and strong bases.